1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one
Overview
Description
1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one is an organic compound that features a chlorinated pyridine ring attached to a methylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloro-5-chloromethylpyridine with methylamine under controlled conditions . This reaction is often carried out in a microreactor to ensure precise control over reaction parameters and to enhance yield.
Industrial Production Methods: In industrial settings, the continuous production method is preferred due to its efficiency and scalability. This method involves the continuous flow of reactants through a microreactor, significantly reducing the production time and improving the overall yield .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorinated pyridine ring allows for substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of specific signaling pathways .
Comparison with Similar Compounds
2-(6-Chloropyridin-3-yl)-N’- (2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: This compound shares a similar chlorinated pyridine structure but has different functional groups attached.
N- [ (6-Chloropyridin-3-yl)Methyl]MethylaMine: Another compound with a chlorinated pyridine ring, used in different applications.
Uniqueness: 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one is unique due to its specific combination of a chlorinated pyridine ring and a methylpropanone group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)-2-methylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-6(2)9(12)7-3-4-8(10)11-5-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXOBWLYRVQSDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629185 | |
Record name | 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244263-45-4 | |
Record name | 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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